molecular formula C8H14Cl2N2O B024491 3-(Aminomethyl)-4-methoxyaniline dihydrochloride CAS No. 102677-73-6

3-(Aminomethyl)-4-methoxyaniline dihydrochloride

Cat. No.: B024491
CAS No.: 102677-73-6
M. Wt: 225.11 g/mol
InChI Key: VVODDXYISDPIKT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methoxyaniline dihydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a methoxy group at the para position. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methoxyaniline dihydrochloride typically involves the reaction of 4-methoxyaniline with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of an acid catalyst and a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methoxyaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)-4-methoxyaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methoxyaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Lacks the aminomethyl group, resulting in different chemical and biological properties.

    3-(Aminomethyl)aniline: Lacks the methoxy group, affecting its reactivity and applications.

    4-Aminomethylaniline: Similar structure but different substitution pattern, leading to distinct properties.

Uniqueness

3-(Aminomethyl)-4-methoxyaniline dihydrochloride is unique due to the presence of both aminomethyl and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)-4-methoxyaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-3-2-7(10)4-6(8)5-9;;/h2-4H,5,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVODDXYISDPIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515246
Record name 3-(Aminomethyl)-4-methoxyaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102677-73-6
Record name 3-(Aminomethyl)-4-methoxyaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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